2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride CAS number and identifiers
2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride CAS number and identifiers
[1][2]
Executive Summary
2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride is a highly specialized organofluorine building block utilized primarily in the synthesis of pharmaceutical and agrochemical agents.[1][2] Distinguished by its unique substitution pattern—two fluorine atoms at the 2- and 3-positions and a nitro group at the 5-position—this compound offers a distinct electronic profile.[1] The electron-withdrawing nature of the fluoro and nitro groups significantly enhances the electrophilicity of the sulfonyl chloride moiety, while simultaneously activating the aromatic ring toward Nucleophilic Aromatic Substitution (
Chemical Identity & Physiochemical Profile[1][2][3][4][5]
This compound serves as a "warhead" in medicinal chemistry, where the sulfonyl chloride group acts as a reactive handle for sulfonamide formation, and the fluorinated core modulates lipophilicity and metabolic stability.
Nomenclature & Identifiers
| Identifier Type | Value |
| CAS Number | 1156136-97-8 |
| IUPAC Name | 2,3-Difluoro-5-nitrobenzenesulfonyl chloride |
| Molecular Formula | C |
| Molecular Weight | 271.63 g/mol |
| SMILES | O=S(Cl)(=O)C1=CC(=O)=CC(F)=C1F |
| Appearance | Pale yellow to off-white crystalline solid (Predicted) |
Electronic Structure Analysis
The reactivity of this molecule is defined by the synergy between its substituents:
-
Sulfonyl Chloride (
): A hard electrophile susceptible to attack by amines, alcohols, and thiols. -
Nitro Group (
): A strong electron-withdrawing group (EWG) at the 5-position (meta to sulfonyl) that inductively destabilizes the ring, increasing the acidity of sulfonamide products.[1] -
Difluoro Motif (2,3-F): The fluorine atom at the 2-position (ortho to sulfonyl) exerts a significant steric and electronic ortho-effect, potentially accelerating displacement reactions or altering the conformation of resulting sulfonamides.[1]
Visualization: Reactivity & Functional Logic[1]
The following diagram maps the electrophilic sites and strategic utility of the molecule in drug design.
Figure 1: Functional group analysis showing the tripartite reactivity logic: Sulfonylation, Nitro-reduction, and Fluorine-directed substitution.[1]
Synthetic Pathways & Manufacturing[1][6]
While commercial supplies are available, in-house synthesis may be required for isotopic labeling or derivative generation.[1]
Synthesis Strategy
The most robust route involves the chlorosulfonation of the parent arene or the conversion of the corresponding sulfonic acid.
Protocol: Chlorosulfonation (General Procedure)
-
Precursor: 1,2-Difluoro-4-nitrobenzene.[1]
-
Reagent: Chlorosulfonic acid (
) acts as both solvent and reagent.[1] -
Conditions: The precursor is added dropwise to excess chlorosulfonic acid at
, then heated to to drive the formation of the sulfonyl chloride. -
Quench: The reaction mixture is poured carefully onto crushed ice to precipitate the sulfonyl chloride.
Alternative: From Sulfonic Acid
For higher purity, the sulfonic acid salt (
Experimental Protocols: Sulfonamide Library Generation
The primary application of CAS 1156136-97-8 is the creation of sulfonamide libraries.[1] The following protocol is optimized for parallel synthesis.
Standard Operating Procedure (SOP)
Reagents:
-
Substrate: 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.0 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous DCM (5 mL) in a reaction vial. Cool to
. -
Addition: Dissolve the sulfonyl chloride (1.0 mmol) in DCM (2 mL) and add dropwise to the amine solution. Note: The reaction is exothermic.[1]
-
Incubation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target Mass = Amine MW + 236).[1]
-
Work-up:
-
Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (SiO
).
Workflow Visualization
Figure 2: Logical flow for the synthesis of sulfonamide derivatives using 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride.
Handling, Stability & Safety (E-E-A-T)
This compound is a corrosive lachrymator .[1] Strict adherence to safety protocols is non-negotiable.
Hazard Identification (GHS)[1]
-
EUH014: Reacts violently with water (hydrolysis produces HCl gas).[1]
Storage & Stability[1]
-
Moisture Sensitivity: High.[1] The sulfonyl chloride bond hydrolyzes rapidly in moist air to form the sulfonic acid and hydrochloric acid.[1]
-
Storage Conditions: Store under an inert atmosphere (Argon/Nitrogen) at
. Keep container tightly sealed. -
Shelf Life: Approximately 12 months if stored correctly.[1] Discoloration (darkening) indicates decomposition.[1]
Emergency Protocols
-
Skin Contact: Immediate drenching with water for 15 minutes.[1][6] Remove contaminated clothing.[1][4][5][6][7] Treat as a chemical burn.[1]
-
Spill: Do not use water.[1] Neutralize with sodium bicarbonate or lime.[1] Absorb with dry sand or vermiculite.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for substituted nitrobenzenesulfonyl chlorides. Retrieved from [Link]
